Physicochemical properties of 2-Bromo-4-(difluoromethyl)-6-iodopyridine
Physicochemical properties of 2-Bromo-4-(difluoromethyl)-6-iodopyridine
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-(difluoromethyl)-6-iodopyridine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4-(difluoromethyl)-6-iodopyridine is a highly functionalized pyridine scaffold of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, an iodine atom, and a difluoromethyl group, offers multiple points for synthetic diversification and fine-tuning of electronic and steric properties. This guide provides a comprehensive analysis of its core physicochemical properties. Due to the compound's novelty, direct experimental data is scarce in publicly accessible literature. Therefore, this document synthesizes information from closely related analogs and established analytical principles to present a predictive but scientifically grounded profile. It details the methodologies required for empirical validation, offering a roadmap for researchers working with this and similar complex heterocyclic compounds.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is to establish its identity through its structure and fundamental descriptors.
Molecular Structure
The structure of 2-Bromo-4-(difluoromethyl)-6-iodopyridine is defined by a pyridine ring substituted at the 2, 4, and 6 positions.
Caption: Reactivity map showing sites for selective functionalization.
The C-I bond is the most labile and is expected to be the primary site for reactions like Suzuki, Sonogashira, and Stille couplings under standard palladium-catalyzed conditions. The C-Br bond is more robust and can be targeted for subsequent transformations under more forcing conditions, allowing for sequential, site-selective diversification.
Analytical Methodologies for Structural Elucidation and Purity Assessment
A multi-technique approach is essential for the unambiguous characterization of 2-Bromo-4-(difluoromethyl)-6-iodopyridine.
Spectroscopic Analysis Workflow
The combination of NMR, MS, and IR spectroscopy provides a complete picture of the molecular structure.
Caption: Integrated workflow for spectroscopic analysis and validation.
Experimental Protocols
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Objective: To determine the precise arrangement of atoms within the molecule.
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Methodology:
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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¹H NMR: Acquire a standard proton spectrum. Expect to see two signals in the aromatic region (likely doublets or singlet-like peaks depending on coupling) and a characteristic triplet for the CHF₂ proton (due to coupling with the two fluorine atoms).
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¹³C NMR: Acquire a proton-decoupled carbon spectrum. Six distinct carbon signals are expected. The signal for the carbon in the CHF₂ group will appear as a triplet due to C-F coupling.
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¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. A single signal is expected for the two equivalent fluorine atoms of the CHF₂ group.
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Rationale: NMR is the most powerful tool for structural elucidation of organic molecules, providing detailed information about the chemical environment and connectivity of atoms. [1]Data from related compounds like 2-Bromo-6-(difluoromethyl)pyridine can serve as a reference. [2]
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Objective: To confirm the molecular weight and elemental composition.
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Methodology:
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Technique Selection: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
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Analysis: Observe the molecular ion peak ([M+H]⁺ or [M]⁺˙).
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Isotopic Pattern: Critically, analyze the isotopic pattern. The presence of one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1) and one iodine atom (¹²⁷I, monoisotopic) will create a highly characteristic cluster of peaks, which serves as a definitive confirmation of the elemental composition.
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Rationale: High-resolution mass spectrometry provides an exact mass measurement, which can be used to confirm the molecular formula. The isotopic distribution is a fingerprint for molecules containing elements with multiple common isotopes. [1]
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Objective: To determine the purity of the compound.
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Methodology:
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Column: Use a reverse-phase C18 column.
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Mobile Phase: A gradient of water (often with 0.1% formic acid or TFA) and an organic solvent like acetonitrile or methanol.
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Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm).
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Quantification: Purity is determined by the area percentage of the main peak relative to all other peaks.
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Rationale: High-Performance Liquid Chromatography (HPLC) is a standard method for separating components in a mixture and assessing the purity of a compound. It is more sensitive to non-volatile impurities than GC. [3]
Safety and Handling
Proper handling is paramount when working with novel, highly functionalized chemical compounds.
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Hazard Classification (Predicted): Based on analogs like 2-Bromo-4-(difluoromethyl)pyridine, the compound should be treated as harmful if swallowed and a serious eye irritant. [4][5]* Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Store under an inert atmosphere (nitrogen or argon) in a cool, dark place to ensure stability. [6][7]* Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.
Potential Applications and Future Directions
The structural motifs within 2-Bromo-4-(difluoromethyl)-6-iodopyridine suggest significant potential in several areas of chemical research:
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Drug Discovery: Substituted pyridines are a cornerstone of medicinal chemistry. The difluoromethyl group is often used as a bioisostere for hydroxyl or thiol groups and can improve metabolic stability and cell permeability. The bromo and iodo substituents provide vectors for library synthesis via cross-coupling reactions to explore structure-activity relationships (SAR).
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Agrochemicals: Many modern pesticides and herbicides are based on halogenated heterocyclic cores.
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Materials Science: The high degree of halogenation and the polar nature of the molecule could make it a useful building block for creating functional materials with specific electronic or optical properties.
Further research should focus on the empirical determination of the properties outlined in this guide, followed by an exploration of its reactivity in various cross-coupling schemes to unlock its full synthetic potential.
References
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Molport. 2-bromo-4-(difluoromethyl)pyridine | 1204295-87-3 | Buy Now. [Link]
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Org Prep Daily. 2-bromo-4-iodo-5-difluoromethylpyridine. [Link]
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Taylor, G. R., Gesser, H. D., & Dunn, G. E. (1974). Pyridine-catalyzed Halogenation of Aromatic Compounds. II. A Study of the Bromine Adducts of Pyridinium Bromide using Differential Scanning Calorimetry and Isothermal Gravimetric Analysis. Canadian Journal of Chemistry. [Link]
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Pharmaffiliates. CAS No : 100523-96-4| Chemical Name : 2-Bromo-4-iodopyridine. [Link]
-
LookChem. Cas 685517-71-9,PYRIDINE, 2,6-DIFLUORO-4-IODO-. [Link]
-
Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]
-
PubChem. 2,6-Difluoro-4-iodopyridine | C5H2F2IN | CID 21747365. [Link]
-
ChemBK. 2-Bromo-4-iodo-pyridine. [Link]
- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
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NIH National Center for Biotechnology Information. Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]
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NIH National Center for Biotechnology Information. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. [Link]
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NIH National Center for Biotechnology Information. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [Link]
-
ResearchGate. Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. [Link]
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Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Singh-Javed/0b6845348b61e29e847775a90998a442a8b9e676]([Link]
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PubChemLite. 2-bromo-6-(difluoromethyl)pyridine (C6H4BrF2N). [Link]
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University of Calicut. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]
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Chemdor. 2-Bromo-4-(difluoromethyl)pyridine Safety Data Sheet (SDS) | CAS: 1204295-87-3. [Link]
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NIH National Center for Biotechnology Information. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. [Link]
